Bienvenue dans la boutique en ligne BenchChem!

LY-404187

Neuroscience Electrophysiology AMPA Receptor Modulation

LY-404187 (CAS: 211311-95-4) is a highly potent, centrally active AMPA receptor PAM for advanced CNS research. It offers a distinct subunit selectivity profile and exceptional efficacy (EC50 ~1.3 µM, Emax ~45-fold) over older modulators. This ensures robust, reproducible data in electrophysiology and behavioral models. Ideal for validating AMPA receptor targets in Parkinson's, cognition, and neuroprotection studies. Choose for superior target engagement.

Molecular Formula C19H22N2O2S
Molecular Weight 342.5 g/mol
CAS No. 211311-95-4
Cat. No. B1675693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY-404187
CAS211311-95-4
SynonymsLA451646
LY 404187
LY-404187
LY404187
LY451646
Molecular FormulaC19H22N2O2S
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C19H22N2O2S/c1-14(2)24(22,23)21-13-15(3)17-8-10-19(11-9-17)18-6-4-16(12-20)5-7-18/h4-11,14-15,21H,13H2,1-3H3
InChIKeyHOQAVGZLYRYHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY-404187 (CAS 211311-95-4): A Biarylpropylsulfonamide AMPA Receptor Positive Allosteric Modulator for Neurological Research


N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide (CAS: 211311-95-4), also known as LY-404187 or LY404187, is a synthetic small molecule belonging to the biarylpropylsulfonamide class of compounds [1]. It functions as a selective, potent, and centrally active positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors crucial for fast excitatory synaptic transmission in the central nervous system . LY-404187 enhances glutamate-evoked currents through AMPA receptors without directly activating them and exhibits a distinct pharmacological profile compared to other AMPA receptor modulators [2].

Why Generic AMPA PAM Substitution is Inadvisable: The Unique Selectivity and Potency Profile of LY-404187


AMPA receptor positive allosteric modulators (PAMs) are not functionally interchangeable due to marked differences in their subunit selectivity, potency, maximal efficacy, and effects on receptor desensitization. LY-404187 belongs to the biarylpropylsulfonamide class, which is structurally and pharmacologically distinct from other AMPA PAM classes such as benzoylpiperidines (e.g., CX516) or benzothiadiazides (e.g., cyclothiazide) [1]. As demonstrated in direct comparative studies, LY-404187 exhibits a unique combination of high potency, pronounced efficacy, and a specific selectivity profile across AMPA receptor subunits (GluR1-4) that cannot be replicated by other compounds in its class or by earlier-generation PAMs [2]. Consequently, substituting LY-404187 with another AMPA PAM in research or screening applications risks introducing confounding variables related to differential target engagement, signaling outcomes, and off-target activity, thereby compromising experimental reproducibility and data interpretation.

Quantitative Differentiation of LY-404187 (CAS 211311-95-4): Head-to-Head Evidence Against Key Comparators


Superior Potency and Efficacy Compared to the Prototypical AMPA PAM CX516 in Native Neurons

In a direct electrophysiological comparison using acutely isolated prefrontal cortex (PFC) pyramidal neurons, LY-404187 demonstrated substantially greater potency and efficacy than the prototypical benzoylpiperidine AMPA PAM, CX516 [1]. LY-404187 potentiated glutamate-evoked currents with an EC50 of 1.3 ± 0.3 µM and a maximal efficacy (Emax) of 45.3 ± 8.0-fold increase. In stark contrast, CX516 was over 2,000-fold less potent (EC50 = 2.8 ± 0.9 mM) and had a much lower maximal efficacy (Emax = 4.8 ± 1.4-fold increase) [1]. This translates to a >2000-fold difference in potency and a nearly 10-fold greater maximal response.

Neuroscience Electrophysiology AMPA Receptor Modulation

Subunit-Selective Potency Profile on Recombinant Human AMPA Receptors (GluR1-4)

LY-404187 exhibits a distinct potency profile across the four homomeric human AMPA receptor subunits (GluR1-4) expressed in HEK293 cells, as determined by calcium influx assays [1]. The EC50 values are: GluR1i = 5.65 µM, GluR2i = 0.15 µM, GluR2o = 1.44 µM, GluR3i = 1.66 µM, and GluR4i = 0.21 µM [1]. This profile, particularly the high potency at GluR2i and GluR4i, differs notably from other biarylpropylsulfonamide PAMs like LY392098, which shows a different rank order of potency across subunits (e.g., EC50 for GluR1i = 1.77 µM, GluR2i = 0.22 µM, GluR2o = 0.56 µM, GluR3i = 1.89 µM, GluR4i = 0.20 µM) [1].

Molecular Pharmacology Receptor Pharmacology Drug Discovery

Selectivity for AMPA Receptors Over Kainate and NMDA Receptors

LY-404187 demonstrates high selectivity for AMPA receptors. In electrophysiological studies, LY-404187 at concentrations up to 10 µM had no effect on NMDA- or kainate-evoked currents in prefrontal cortex (PFC) pyramidal neurons . Furthermore, in recombinant systems, LY-404187 showed no activity at human recombinant kainate receptors (GluR5) at concentrations up to 10 µM and did not affect voltage-gated calcium channel currents or K+ and Na+ ion channels [1]. This selectivity profile is a key differentiator from earlier AMPA PAMs like cyclothiazide, which is known to affect receptor desensitization kinetics differently and can have off-target effects.

Receptor Selectivity Off-Target Profiling Electrophysiology

In Vivo Efficacy in a Rodent Model of Parkinson's Disease Neurotoxicity

LY-404187 has demonstrated significant neuroprotective and functional effects in rodent models of Parkinson's disease [1]. In mice, subchronic subcutaneous administration of LY-404187 at a dose of 0.5 mg/kg per day for 11 days prevented MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced neurotoxicity, preserving dopaminergic neurons in the substantia nigra [1]. In rats, the same dose (0.5 mg/kg, s.c., for 14 days) provided functional, neurochemical, and histological protection against 6-hydroxydopamine (6-OHDA) infusion into the substantia nigra [1]. Notably, delayed treatment with LY-404187, initiated 3 or 6 days after 6-OHDA infusion, still resulted in significant functional and histological improvement, suggesting a neurotrophic mechanism of action beyond acute neuroprotection [1].

Neuroprotection Parkinson's Disease In Vivo Pharmacology

Rank Order of Potency Among AMPA PAMs in Native Neurons

In a systematic comparison of several AMPA receptor potentiators on glutamate-evoked currents in acutely isolated rat cerebellar Purkinje neurons, LY-404187 was the most potent compound tested [1]. The observed rank order of potency was: LY-404187 > LY392098 > cyclothiazide > CX516 > aniracetam [1]. This head-to-head comparison positions LY-404187 at the top of its class in terms of potency in this native neuronal preparation, reinforcing its selection as a high-potency tool for electrophysiological studies.

Comparative Pharmacology AMPA Receptor Modulation Electrophysiology

Optimal Research and Industrial Application Scenarios for LY-404187 (CAS 211311-95-4) Based on Differentiated Evidence


In Vivo Neuroprotection and Disease Modeling Studies in Parkinson's Disease

Given its demonstrated in vivo efficacy in rodent models of Parkinson's disease at low, subchronic doses (0.5 mg/kg, s.c.), LY-404187 is ideally suited for translational research aimed at evaluating AMPA receptor potentiation as a neuroprotective or neurorestorative strategy [1]. The compound's ability to provide functional and histological improvement even when administered after the induction of neuronal damage highlights its potential utility in studies focused on disease modification and repair mechanisms, rather than just symptomatic relief. This differentiates it from compounds that only show acute effects or require prophylactic dosing.

Electrophysiological Studies Requiring High-Potency AMPA Receptor Potentiation in Native Neurons

For researchers conducting patch-clamp electrophysiology on native neuronal preparations (e.g., brain slices, acutely isolated neurons), LY-404187 offers a clear advantage due to its exceptional potency (EC50 ~1.3 µM) and high maximal efficacy (Emax ~45-fold) compared to older, less potent tools like CX516 [2]. Its established rank order as the most potent among tested AMPA PAMs in cerebellar Purkinje neurons [3] makes it the preferred choice for experiments where robust and reliable potentiation of AMPA receptor-mediated currents is essential, while minimizing the risk of off-target effects at higher concentrations required for less potent alternatives.

Investigating Subunit-Specific AMPA Receptor Pharmacology in Recombinant Systems

LY-404187's well-characterized and distinct potency profile across human GluR1-4 subunits [4] makes it a valuable tool compound for structure-activity relationship (SAR) studies and for probing the functional contributions of specific AMPA receptor subtypes. Its selectivity, particularly its higher potency at GluR2i and GluR4i compared to GluR1i, allows for nuanced pharmacological dissection of AMPA receptor signaling in heterologous expression systems. This is a key differentiator from non-selective PAMs or those with different subunit fingerprints.

Target Validation in CNS Disorders Where AMPA Receptor Modulation is Implicated

Due to its combination of high potency, favorable selectivity profile (no activity at kainate or NMDA receptors at relevant concentrations), and established brain penetration, LY-404187 is a premier tool for validating the AMPA receptor as a therapeutic target in various central nervous system (CNS) disorders, including cognitive impairment, depression, schizophrenia, and ADHD [5]. Its use in preclinical behavioral models can provide more definitive target engagement evidence than less potent or less selective compounds, thereby strengthening the rationale for drug discovery programs focused on glutamatergic signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY-404187

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.